molecular formula C4H4Br2N2O B1338041 5-Bromopyrimidin-2(1H)-one hydrobromide CAS No. 81590-30-9

5-Bromopyrimidin-2(1H)-one hydrobromide

Cat. No. B1338041
CAS RN: 81590-30-9
M. Wt: 255.9 g/mol
InChI Key: YCVVNDGBAKEXQB-UHFFFAOYSA-N
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Description

5-Bromopyrimidin-2(1H)-one hydrobromide is a brominated pyrimidine derivative, which is a class of compounds that have garnered interest due to their utility in various chemical syntheses and potential biological activities. The papers provided discuss several brominated pyrimidines and related compounds, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 5-Bromopyrimidin-2(1H)-one hydrobromide.

Synthesis Analysis

The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to the efficient synthesis of many substituted pyrimidine compounds . Additionally, the synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyrimidines is reported, which involves bromination of 2,2'-bipyrimidine . Another synthesis approach is the direct bromination of 2,2'-bipyridine hydrobromide salt, as well as radical decarboxylative bromination of corresponding acid chlorides . These methods provide a foundation for the synthesis of 5-Bromopyrimidin-2(1H)-one hydrobromide.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be elucidated using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the main product's structure was determined by X-ray crystallography . This type of analysis is crucial for understanding the molecular geometry and potential reactivity of 5-Bromopyrimidin-2(1H)-one hydrobromide.

Chemical Reactions Analysis

Brominated pyrimidines participate in various chemical reactions. The paper on the synthesis of 2-(5-bromopyrimidineazo) hydroquinone discusses the coupling reaction of 2-amino-5-bromopyrimidine with hydroquinone and its color reaction with metallic ions . This indicates that brominated pyrimidines can form complexes with metals, which could be relevant for the reactivity of 5-Bromopyrimidin-2(1H)-one hydrobromide.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines can be influenced by their molecular structure. For instance, the matrix-isolation FT-IR studies and ab initio calculations of hydrogen-bonded complexes of molecules modeling cytosine or isocytosine tautomers, including 5-Bromo-2-hydroxypyrimidine, provide insights into the tautomeric forms and hydrogen bonding capabilities . These properties are important for understanding the behavior of 5-Bromopyrimidin-2(1H)-one hydrobromide in different environments.

Scientific Research Applications

Application in Anti-Fibrosis Research

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrimidine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . In particular, they have been used in the study of anti-fibrosis activity .
  • Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Application in Cancer Therapy

  • Scientific Field : Cancer Therapy
  • Summary of Application : Pyrimidine derivatives have been used in the development of potent inhibitors for fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
  • Methods of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized. Their activities were evaluated against FGFR1, 2, and 3 .
  • Results or Outcomes : Compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Future Directions

While specific future directions for “5-Bromopyrimidin-2(1H)-one hydrobromide” were not found, research into pyrimidine derivatives continues to be an active area of study . For example, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities .

properties

IUPAC Name

5-bromo-1H-pyrimidin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVVNDGBAKEXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510112
Record name 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyrimidin-2(1H)-one hydrobromide

CAS RN

81590-30-9
Record name 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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